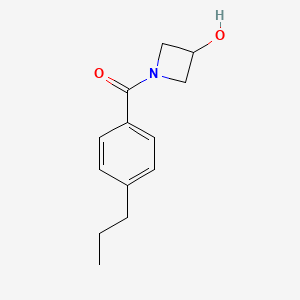

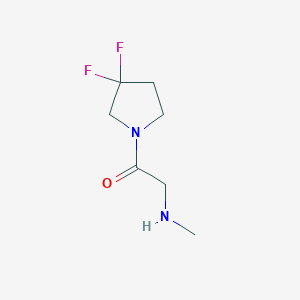

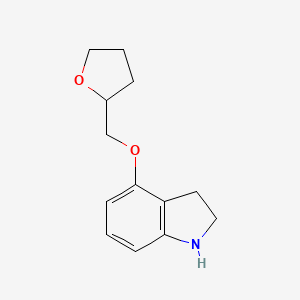

![molecular formula C9H16N2O B1488363 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one CAS No. 1290900-22-9](/img/structure/B1488363.png)

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one

Vue d'ensemble

Description

The compound seems to be a derivative of 2-azabicyclo[2.2.1]heptane . The 2-azabicyclo[2.2.1]heptane structure is a part of various bio-active compounds and is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, includes a seven-membered ring with one nitrogen atom and two carbon atoms .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, include a molecular weight of 97.16 .Applications De Recherche Scientifique

Therapeutic Drug Synthesis

This compound serves as a versatile synthetic building block in the development of therapeutic drugs. Its structural attributes allow for the creation of various pharmacologically active molecules. For instance, it has been used in the synthesis of analogs of bredinin and carbovir , which are compounds with antiviral properties.

Palladium-Catalyzed Reactions

In organic synthesis, the compound is utilized in palladium-catalyzed 1,2-aminoacyloxylation reactions. This process efficiently synthesizes oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create a library of bridged aza-bicyclic structures .

Asymmetric Synthesis

The compound is instrumental in organocatalysed asymmetric Michael additions. These reactions afford products with high yield and enantiomeric ratio, leading to structures that include various diazabicyclo[2.2.1]heptane core structures, which are valuable in creating natural product scaffolds .

Biochemical Applications

In biochemistry, the compound’s derivatives are used to study enzyme-mediated reactions and to synthesize key intermediates for potent analgesics like epibatidine , which has applications in pain management.

Chemical Engineering Processes

The compound’s role in chemical engineering is linked to its use in the synthesis of complex molecules. Its ability to form stable bicyclic structures makes it a valuable intermediate in designing process flows for the mass production of pharmaceuticals .

Materials Science

In materials science, the compound’s derivatives could potentially be used to develop new materials with unique properties, such as enhanced durability or specific reactivity, due to the robustness of the bicyclic ring structure inherent to the compound .

Pharmacological Research

Pharmacologically, the compound is explored for its potential in creating new drugs. Its bicyclic azabicyclo[2.2.1]heptane framework is particularly interesting for the development of drugs targeting neurological pathways .

Enantioselective Catalysis

Lastly, the compound finds application in enantioselective catalysis, which is crucial for producing single-enantiomer pharmaceuticals. The compound’s structure allows for selective synthesis, which is vital for the efficacy and safety of many drugs .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-6(10)9(12)11-5-7-2-3-8(11)4-7/h6-8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOAJFBCYSMDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CCC1C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

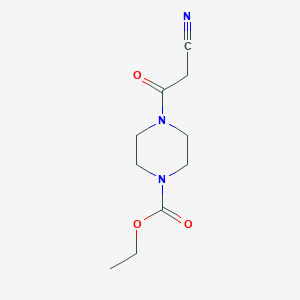

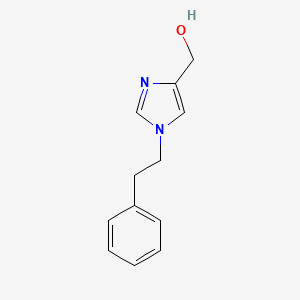

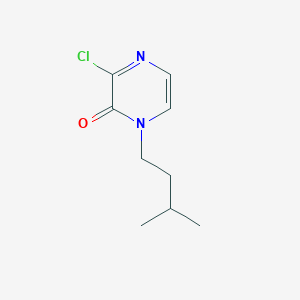

![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)

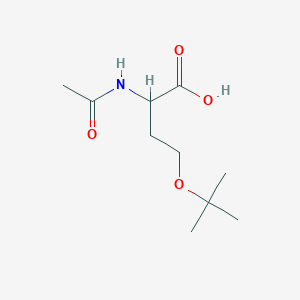

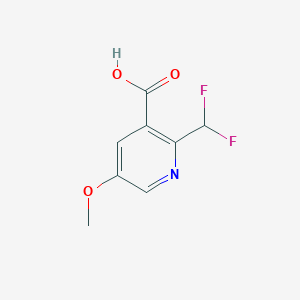

![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)